molecular formula C21H15N3O B5421420 (2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile

(2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile

Cat. No.: B5421420
M. Wt: 325.4 g/mol
InChI Key: BPAXOUJPFZMRMB-FOWTUZBSSA-N
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Description

(2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile is an organic compound that features a benzimidazole ring, a furan ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of Benzimidazole and Furan Rings: The benzimidazole and furan rings can be coupled through a Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a nitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or furan rings.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal chemistry research may explore the compound’s potential as a drug candidate for treating various diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile
  • (2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-furyl)prop-2-enenitrile

Uniqueness

The presence of both the benzimidazole and furan rings, along with the nitrile group, makes (2E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c1-14-7-9-18-19(11-14)24-21(23-18)16(13-22)12-17-8-10-20(25-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,23,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAXOUJPFZMRMB-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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